Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside
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Overview
Description
Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of glucose, where a benzylidene group is attached to the oxygen atoms at the 4th and 6th positions, and the 3rd hydroxyl group is replaced by a methoxy group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with D-glucose as the starting material.
Protection and Activation: The hydroxyl groups at the 4th and 6th positions are protected using benzylidene acetal formation.
Deoxygenation: The 3rd hydroxyl group is then selectively removed and replaced with a methoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Processing: Large-scale production often involves batch processing to ensure consistency and quality.
Catalysts and Solvents: Specific catalysts and solvents are used to optimize the reaction conditions and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Different functionalized derivatives of the original compound.
Mechanism of Action
Target of Action
Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside is a complex compound that has been identified as an important intermediate in the preparation of various sugars . .
Mode of Action
It’s known that the compound plays a crucial role in the synthesis of different sugars .
Biochemical Pathways
The compound is involved in the synthesis of different sugars, indicating its role in carbohydrate chemistry . It’s used as a chiral building block and an important intermediate in the preparation of different sugars . .
Result of Action
The compound is noted for its potential in biomedical applications, particularly in combating various ailments . It’s suggested to have capabilities in thwarting malignant cell proliferation
Scientific Research Applications
Chemistry: This compound is used as a chiral building block in the synthesis of complex molecules. Biology: It serves as an intermediate in the study of carbohydrate metabolism and glycosylation processes. Medicine: Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical synthesis.
Comparison with Similar Compounds
Methyl alpha-D-glucopyranoside: A simpler derivative of glucose without the benzylidene group.
Methyl beta-D-glucopyranoside: Another glucose derivative with a different stereochemistry.
Methyl alpha-D-mannopyranoside: A mannose derivative with similar applications.
Uniqueness: Methyl 4,6-O-benzylidene-3-deoxy-a-D-glucopyranoside is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable asset in scientific research and industrial processes. Its unique structure and reactivity profile open up numerous possibilities for innovation and advancement in various fields.
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Properties
IUPAC Name |
(4aR,6S,7R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-16-14-10(15)7-11-12(19-14)8-17-13(18-11)9-5-3-2-4-6-9/h2-6,10-15H,7-8H2,1H3/t10-,11+,12-,13?,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFFREHBBCJPJB-HLYYOIJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C(O1)COC(O2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H](C[C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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